molecular formula C21H23N3O2S B2411200 N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide CAS No. 851715-25-8

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide

Cat. No.: B2411200
CAS No.: 851715-25-8
M. Wt: 381.49
InChI Key: HQXIXQHPMPLISB-UHFFFAOYSA-N
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Description

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-7-8-16(11-15(14)2)21(26)23-9-10-24-12-19(27-13-20(22)25)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXIXQHPMPLISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield indole-2,3-diones, while reduction can produce indole alcohols .

Scientific Research Applications

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl and benzamide groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications .

Biological Activity

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on available research.

Compound Overview

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C22H23N3O2S
  • Molecular Weight: Approximately 393.50 g/mol

Structural Features:
The compound contains an indole core, which is a common motif in many biologically active molecules, and a benzamide group. These structural components are known for their roles in interacting with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available indole derivatives and 3,4-dimethylbenzoic acid.
  • Formation of Intermediate: Functionalization of the indole derivative with a thioether group through nucleophilic substitution.
  • Coupling Reaction: The functionalized indole is coupled with the benzamide derivative using coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
  • Purification: Techniques such as column chromatography are employed to purify the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Pathways Affected: By interacting with these targets, the compound influences various signaling pathways, potentially activating apoptosis in cancer cells or inhibiting inflammatory pathways.

Therapeutic Applications

Research suggests several potential therapeutic applications for this compound:

  • Anti-inflammatory Activity: The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators.
  • Anticancer Properties: Studies indicate that it may induce apoptosis in various cancer cell lines by disrupting cell cycle progression.
  • Enzyme Inhibition: It is being investigated for its potential as an inhibitor of specific enzymes linked to disease pathways.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that the compound can significantly reduce tumor growth in xenograft models by inducing apoptosis.
Study 2Showed anti-inflammatory effects in vitro by decreasing TNF-alpha levels in macrophages treated with the compound.
Study 3Investigated enzyme inhibition properties, revealing potential as a therapeutic agent against specific cancer types.

Q & A

(Basic) What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. Challenges include:

  • Oxadiazole formation : Dehydrating agents (e.g., POCl₃) must be used under anhydrous conditions to prevent hydrolysis .
  • Coupling reactions : Reagents like EDCI or DCC are critical for amide bond formation, but competing side reactions (e.g., dimerization) necessitate slow reagent addition and inert atmospheres .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to separate closely related byproducts .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction extraction to remove traces .
  • Temperature gradients : For example, maintaining 0–5°C during sulfanyl group introduction minimizes disulfide byproducts, while heating to 60–80°C accelerates cyclization .
  • Catalytic additives : Substoichiometric use of DMAP (4-dimethylaminopyridine) improves coupling efficiency in benzamide formation .

(Basic) What spectroscopic techniques are essential for characterizing this compound, and what pitfalls should be avoided?

Key techniques and considerations:

  • NMR : ¹H and ¹³C NMR can confirm indole and benzamide moieties, but deuterated solvent peaks (e.g., DMSO-d₆ at 2.50 ppm) must be accounted for. Dynamic rotational effects in sulfanyl groups may broaden peaks, requiring elevated temperatures (40–50°C) .
  • IR : Absorbance bands near 1650–1700 cm⁻¹ confirm amide C=O stretches, but overlapping peaks (e.g., indole N-H) necessitate deconvolution software .
  • Mass spectrometry : High-resolution ESI-MS is critical for verifying molecular ion [M+H]⁺, but matrix effects can suppress ionization—use internal standards like sodium formate .

(Advanced) How can researchers resolve contradictions in spectral data between studies?

Discrepancies often arise from:

  • Structural variants : For example, misassignment of methyl vs. ethyl substituents in dimethylbenzamide derivatives can skew NMR comparisons. Cross-referencing with X-ray crystallography data (if available) is advised .
  • Solvent artifacts : Residual protons in deuterated solvents (e.g., CDCl₃) may overlap with sample signals. Use of triple-resonance probes and 2D NMR (COSY, HSQC) clarifies assignments .
  • Dynamic effects : Temperature-dependent conformational changes in sulfanyl-ethyl linkages can alter splitting patterns. Variable-temperature NMR (VT-NMR) experiments mitigate this .

(Basic) What in vitro models are suitable for initial evaluation of biological activity?

Recommended approaches include:

  • Enzyme inhibition assays : Use recombinant kinases (e.g., JAK2 or EGFR) to screen for binding affinity via fluorescence polarization .
  • Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7 or HeLa) can assess cytotoxicity. Ensure controls for solvent toxicity (e.g., DMSO ≤0.1%) .
  • Anti-inflammatory screening : ELISA-based measurement of TNF-α or IL-6 in LPS-stimulated macrophages (e.g., RAW 264.7) .

(Advanced) What strategies elucidate structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Analog synthesis : Systematic modification of substituents (e.g., replacing 3,4-dimethylbenzamide with nitro or methoxy groups) to assess electronic effects .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses against targets (e.g., indole-binding pockets in kinases). Validate with mutagenesis studies .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., sulfanylethyl group’s role in hydrogen bonding) .

(Basic) How can researchers validate synthetic intermediates when reference data is limited?

  • Comparative analysis : Use analogous compounds (e.g., indole derivatives with similar substituents) to predict NMR shifts .
  • Degradation studies : Acid/base hydrolysis of intermediates can reveal core structures (e.g., indole cleavage under strong acid conditions) .
  • X-ray crystallography : Collaborate with crystallography facilities to resolve ambiguous structures, particularly for stereoisomers .

(Advanced) What computational methods aid in predicting metabolic stability?

  • ADMET prediction : Tools like SwissADME calculate bioavailability, CYP450 interactions, and LogP values. For instance, high LogP (>5) may indicate poor aqueous solubility .
  • Metabolite identification : Use in silico platforms (e.g., GLORYx) to simulate Phase I/II metabolism, focusing on sulfanyl group oxidation or glucuronidation .

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